molecular formula C9H6N2O4 B14749595 Acetonitrile, [(4-nitrobenzoyl)oxy]- CAS No. 949-04-2

Acetonitrile, [(4-nitrobenzoyl)oxy]-

Katalognummer: B14749595
CAS-Nummer: 949-04-2
Molekulargewicht: 206.15 g/mol
InChI-Schlüssel: AFVRPYZEBCGWGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile, [(4-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C₉H₆N₂O₄ It is known for its unique structure, which includes an acetonitrile group bonded to a 4-nitrobenzoyl group through an ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(4-nitrobenzoyl)oxy]- typically involves the esterification of 4-nitrobenzoic acid with acetonitrile. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or acetonitrile itself, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of Acetonitrile, [(4-nitrobenzoyl)oxy]- may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the risk of side reactions and improves the overall yield .

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile, [(4-nitrobenzoyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Acetonitrile, [(4-nitrobenzoyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetonitrile, [(4-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ester linkage allows the compound to act as a prodrug, releasing the active 4-nitrobenzoic acid upon hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetonitrile, [(4-nitrobenzoyl)oxy]- is unique due to its combined features of the acetonitrile and 4-nitrobenzoyl groups.

Eigenschaften

CAS-Nummer

949-04-2

Molekularformel

C9H6N2O4

Molekulargewicht

206.15 g/mol

IUPAC-Name

cyanomethyl 4-nitrobenzoate

InChI

InChI=1S/C9H6N2O4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,6H2

InChI-Schlüssel

AFVRPYZEBCGWGP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)OCC#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.